An In-depth Technical Guide on the Core Chemical Properties of Pentylone Hydrochloride for Researchers
An In-depth Technical Guide on the Core Chemical Properties of Pentylone Hydrochloride for Researchers
For research, scientific, and drug development professionals, this technical guide provides a comprehensive overview of the core chemical properties, pharmacology, and analytical methodologies related to pentylone hydrochloride. This document summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations to illustrate critical pathways and workflows.
Chemical and Physical Properties
Pentylone hydrochloride is a synthetic cathinone, classified as a substituted phenethylamine. It is the hydrochloride salt of pentylone and presents as a white to off-white crystalline powder.[1]
Below is a summary of its key chemical and physical properties:
| Property | Value | Reference(s) |
| IUPAC Name | 1-(1,3-benzodioxol-5-yl)-2-(methylamino)pentan-1-one;hydrochloride | [2] |
| Synonyms | βk-MBDP, Pentylone HCl, 2-(Methylamino)-3',4'-(methylenedioxy)valerophenone Hydrochloride | [2] |
| CAS Number | 17763-01-8 | [2] |
| Molecular Formula | C₁₃H₁₈ClNO₃ | [1] |
| Molecular Weight | 271.74 g/mol | [1] |
| Melting Point | 237-239 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in methanol. The hydrochloride salt form enhances water solubility compared to the free base. | [1] |
Pharmacology and Mechanism of Action
Pentylone hydrochloride acts as a monoamine transporter inhibitor, affecting the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[3] It exhibits a "hybrid" activity, functioning as a dopamine transporter (DAT) blocker while also acting as a serotonin transporter (SERT) substrate, leading to the release of serotonin.[1][2] This dual action contributes to its stimulant and psychoactive effects.
Signaling Pathway
The following diagram illustrates the mechanism of action of pentylone hydrochloride at the synaptic cleft, highlighting its interaction with dopamine and serotonin transporters.
Metabolism
Pentylone is a known metabolite of N,N-dimethylpentylone.[4] The metabolism of pentylone itself primarily involves N-dealkylation, a common metabolic pathway for synthetic cathinones.[5] Studies using human liver microsomes (HLMs) have been employed to investigate its metabolic fate, identifying various phase I and phase II metabolites.[5]
The following workflow outlines a general procedure for studying the in vitro metabolism of pentylone hydrochloride.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and analysis of pentylone hydrochloride. It is important to note that while analytical protocols are based on published data, a detailed, publicly available synthesis protocol for pentylone hydrochloride is scarce. Therefore, the synthesis and purification procedures provided are representative methods based on the synthesis of analogous synthetic cathinones.
Synthesis of Pentylone Hydrochloride (Representative Protocol)
This protocol is adapted from general methods for the synthesis of synthetic cathinones.
Step 1: α-Bromination of 1-(1,3-benzodioxol-5-yl)pentan-1-one
-
Dissolve 1-(1,3-benzodioxol-5-yl)pentan-1-one (1 equivalent) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution in an ice bath.
-
Slowly add bromine (1 equivalent) dropwise with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction with a solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-bromo ketone.
Step 2: Amination and Hydrochloride Salt Formation
-
Dissolve the crude α-bromo ketone from Step 1 in a suitable solvent such as acetonitrile or tetrahydrofuran.
-
Add an excess of methylamine solution (e.g., 40% in water or 2M in THF) and stir at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and bubble with dry HCl gas, or add a solution of HCl in a non-polar solvent (e.g., 2M HCl in diethyl ether) to precipitate pentylone hydrochloride.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry to obtain the crude product.
Purification by Recrystallization
-
Select a suitable solvent or solvent system in which pentylone hydrochloride is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol, isopropanol, or ethanol/diethyl ether mixtures).
-
Dissolve the crude pentylone hydrochloride in a minimum amount of the hot solvent.
-
If the solution is colored, a small amount of activated charcoal can be added, and the solution briefly boiled and then hot-filtered to remove the charcoal.
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Analytical Methods
-
Sample Preparation: Dilute analyte to approximately 1 mg/mL in methanol.
-
Instrumentation: Agilent gas chromatograph with a mass selective detector.
-
Column: DB-1 MS (or equivalent), 30 m x 0.25 mm x 0.25 µm.
-
Carrier Gas: Helium at 1 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program:
-
Initial temperature: 100°C for 1.0 min.
-
Ramp to 300°C at 12°C/min.
-
Hold at 300°C for 9.0 min.
-
-
Injection: 1 µL with a split ratio of 20:1.
-
MS Parameters:
-
Mass scan range: 34-550 amu.
-
Ionization mode: Electron Ionization (EI).
-
-
Sample Preparation: Dissolve ~10 mg of pentylone hydrochloride in deuterium oxide (D₂O).
-
Instrument: 400 MHz NMR spectrometer.
-
Parameters for ¹H NMR:
-
Spectral width: -3 ppm to 13 ppm.
-
Pulse angle: 90°.
-
Delay between pulses: 45 seconds.
-
-
Column: A chiral stationary phase (CSP) column, such as one based on derivatized cellulose or amylose (e.g., Chiralcel OD-H or Chiralpak AD).
-
Mobile Phase: A normal-phase mobile phase is typically effective for cathinones. A common system would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol. For basic compounds like pentylone, the addition of a small amount of an amine modifier (e.g., 0.1% diethylamine) is often necessary to improve peak shape.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance.
-
Flow Rate: Typically around 1.0 mL/min.
-
Method Development: The separation would require optimization of the mobile phase composition (ratio of hexane to alcohol) to achieve baseline resolution of the enantiomers.
This protocol is a general guide for assessing the interaction of pentylone hydrochloride with monoamine transporters.
Uptake Inhibition Assay:
-
Culture cells stably expressing the human dopamine transporter (hDAT) or serotonin transporter (hSERT) in appropriate media.
-
Plate the cells in 96-well plates and allow them to adhere.
-
On the day of the assay, wash the cells with Krebs-HEPES buffer.
-
Pre-incubate the cells with varying concentrations of pentylone hydrochloride for a short period (e.g., 10-20 minutes) at 37°C.
-
Add a fixed concentration of a radiolabeled substrate (e.g., [³H]dopamine for DAT or [³H]serotonin for SERT).
-
Incubate for a short period (e.g., 5-10 minutes) to allow for substrate uptake.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the amount of radioactivity taken up using a scintillation counter.
-
Calculate the IC₅₀ value, which is the concentration of pentylone hydrochloride that inhibits 50% of the specific uptake of the radiolabeled substrate.
Release Assay:
-
Pre-load the transporter-expressing cells with a radiolabeled substrate as described above.
-
Wash the cells to remove extracellular radiolabel.
-
Add varying concentrations of pentylone hydrochloride to the cells.
-
Incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Collect the supernatant, which contains the released radiolabel.
-
Measure the radioactivity in the supernatant.
-
Calculate the EC₅₀ value, which is the concentration of pentylone hydrochloride that elicits 50% of the maximum release of the radiolabeled substrate.
-
Prepare an incubation mixture containing human liver microsomes (e.g., 0.5 mg/mL protein concentration), a phosphate buffer (pH 7.4), and pentylone hydrochloride at a specific concentration (e.g., 1-10 µM).
-
Pre-warm the mixture to 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent such as acetonitrile.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the parent compound and potential metabolites using a sensitive analytical technique such as Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).
-
Identify metabolites based on their mass-to-charge ratio and fragmentation patterns.
References
- 1. Mass, NMR and IR spectroscopic characterization of pentedrone and pentylone and identification of their isocathinone by-products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. swgdrug.org [swgdrug.org]
- 3. pharmaron.com [pharmaron.com]
- 4. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of dipentylone in zebrafish and human liver microsomes determined by liquid chromatography-high resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
